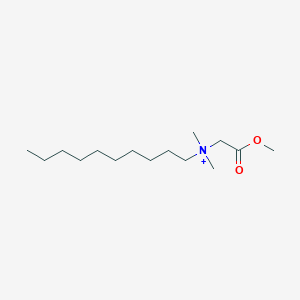
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure consists of a decyl chain attached to a nitrogen atom, which is further bonded to a 2-methoxy-2-oxoethyl group and two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-methoxy-2-oxoethyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dimethyldecan-1-amine in the chosen solvent.
- Add 2-methoxy-2-oxoethyl chloride dropwise to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methoxy-2-oxoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the 2-methoxy-2-oxoethyl group.
Aplicaciones Científicas De Investigación
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a detergent to lyse cells and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in lysing cells and solubilizing hydrophobic compounds. The molecular targets include cell membranes and hydrophobic molecules, where the compound interacts with lipid components to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a longer alkyl chain.
N,N-Dimethyloctylamine: A similar compound with a shorter alkyl chain.
Cetyltrimethylammonium Bromide: A widely used surfactant with a similar structure but different functional groups.
Uniqueness
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium is unique due to its specific combination of a decyl chain and a 2-methoxy-2-oxoethyl group. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
113386-44-0 |
|---|---|
Fórmula molecular |
C15H32NO2+ |
Peso molecular |
258.42 g/mol |
Nombre IUPAC |
decyl-(2-methoxy-2-oxoethyl)-dimethylazanium |
InChI |
InChI=1S/C15H32NO2/c1-5-6-7-8-9-10-11-12-13-16(2,3)14-15(17)18-4/h5-14H2,1-4H3/q+1 |
Clave InChI |
FPBJFRMEWIQFCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
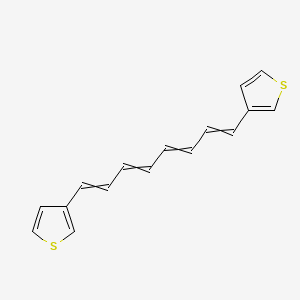
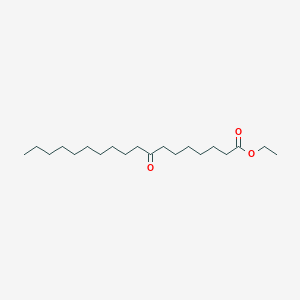
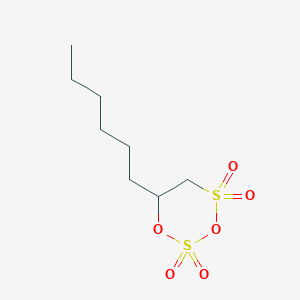
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
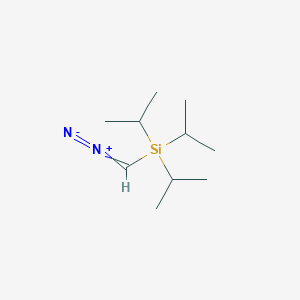
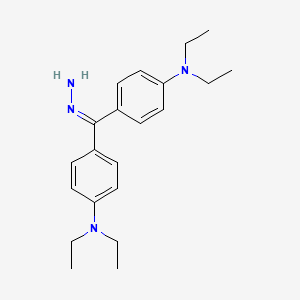
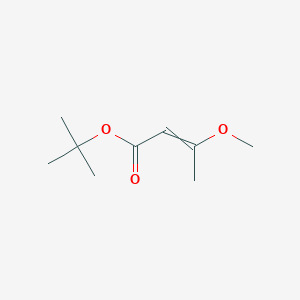
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
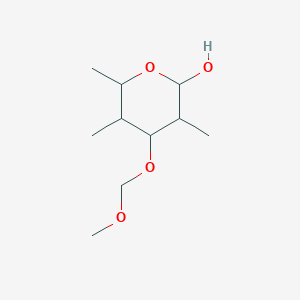
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
